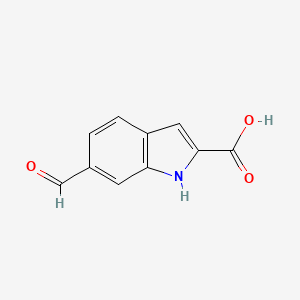

6-formyl-1H-indole-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-formyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-5-6-1-2-7-4-9(10(13)14)11-8(7)3-6/h1-5,11H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHIQGLSPAUXGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C=O)NC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization and Chemical Transformations of 6 Formyl 1h Indole 2 Carboxylic Acid

Reactions at the Formyl Group (C6-CHO)

The aldehyde functionality on the benzene (B151609) portion of the indole (B1671886) ring is a key site for derivatization, allowing for oxidation, reduction, and carbon-carbon or carbon-nitrogen bond formation.

The formyl group at the C6 position can be readily oxidized to yield the corresponding 1H-indole-2,6-dicarboxylic acid. This transformation converts the aldehyde into a carboxylic acid, a functional group with different chemical properties and potential for further reactions, such as amidation or esterification. While direct oxidation of 6-formyl-1H-indole-2-carboxylic acid is not extensively detailed in readily available literature, the oxidation of aromatic aldehydes is a standard and well-established organic transformation.

Common and effective oxidizing agents for converting aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄) and Jones reagent (CrO₃ in sulfuric acid). These strong oxidants ensure complete conversion of the aldehyde to the carboxylic acid. The reaction typically involves treating the indole substrate with the oxidizing agent in a suitable solvent system, followed by an acidic workup to protonate the resulting carboxylate salt. This process provides a route to dicarboxylic acid indole derivatives, which can serve as building blocks for polymers or complex molecular architectures.

Table 1: General Oxidation Reactions of the Formyl Group

| Reaction Type | Typical Reagents | Product Functional Group |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄), Jones Reagent (CrO₃/H₂SO₄) | Carboxylic Acid (-COOH) |

The reduction of the C6-formyl group to a hydroxymethyl group (-CH₂OH) is a fundamental transformation that introduces a primary alcohol onto the indole scaffold. This alcohol can then serve as a handle for subsequent reactions like etherification or esterification. The synthesis of ethyl 6-formyl-1H-indole-2-carboxylates has been achieved through the oxidation of the corresponding 6-hydroxymethyl-1H-indole-2-carboxylates, indicating that the reverse reduction is a feasible and controlled process. researchgate.net

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent that is highly selective for aldehydes and ketones, making it suitable for this conversion without affecting the carboxylic acid at the C2 position. For instance, the reduction of a formyl group at the C3 position of an indole-2-carboxylate (B1230498) has been successfully achieved using sodium borohydride. uodiyala.edu.iq LiAlH₄ is a more powerful reducing agent that would reduce both the formyl group and the carboxylic acid. bjbs.com.br The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at room temperature.

Table 2: Reduction of the C6-Formyl Group

| Reaction Type | Reagent | Product Functional Group | Notes |

|---|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | Hydroxymethyl (-CH₂OH) | Selective for the aldehyde over the carboxylic acid. |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Hydroxymethyl (-CH₂OH) | Will also reduce the C2-carboxylic acid. |

The electrophilic nature of the C6-formyl group makes it an excellent substrate for condensation reactions with various nucleophiles. These reactions are crucial for extending the molecular framework and introducing new functionalities.

Imine (Schiff Base) Formation: The reaction of the formyl group with primary amines leads to the formation of imines, also known as Schiff bases. uodiyala.edu.iq This reaction is typically catalyzed by a trace amount of acid and involves the reversible formation of a hemiaminal intermediate, which then dehydrates to form the stable C=N double bond. This chemistry is fundamental in synthesizing a wide array of indole derivatives with potential biological activities. wikipedia.org

Knoevenagel Condensation: The formyl group can react with active methylene (B1212753) compounds (compounds with a CH₂ group flanked by two electron-withdrawing groups, such as malononitrile (B47326) or diethyl malonate) in a Knoevenagel condensation. thermofisher.commdpi.comamazonaws.com This reaction, usually catalyzed by a weak base like piperidine (B6355638) or triethylamine, results in the formation of a new carbon-carbon double bond at the C6 position, yielding a vinyl-substituted indole. researchgate.netmasterorganicchemistry.com

Wittig Reaction: The Wittig reaction provides another powerful method for carbon-carbon bond formation by reacting the aldehyde with a phosphorus ylide (Wittig reagent). wikipedia.orgorganic-chemistry.org This reaction is highly versatile and allows for the synthesis of various alkene derivatives from the C6-formyl group, depending on the structure of the ylide used. nih.gov For instance, a Wittig-type olefination has been applied to formyl indole derivatives to create α,β-unsaturated esters. nih.gov

Modifications of the Carboxylic Acid Moiety (C2-COOH)

The carboxylic acid at the C2 position is another key functional handle for derivatization, primarily through reactions like esterification and amidation, or through its removal via decarboxylation.

Converting the C2-carboxylic acid into esters or amides is a common strategy to modify the compound's physicochemical properties, such as solubility and lipophilicity, and to explore structure-activity relationships in medicinal chemistry contexts.

Esterification: The carboxylic acid can be converted to its corresponding ester through Fischer esterification. This typically involves reacting the indole-2-carboxylic acid with an alcohol (e.g., ethanol, methanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄), and heating the mixture. amazonaws.com This method has been used to prepare ethyl esters of various substituted indole-2-carboxylic acids.

Amidation: The formation of an amide bond from the C2-carboxylic acid requires activation of the carboxyl group. This is commonly achieved using coupling reagents. Reagents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) or (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU) are used to facilitate the reaction between the carboxylic acid and a primary or secondary amine. amazonaws.com These methods are highly efficient and proceed under mild conditions, allowing for the synthesis of a wide variety of indole-2-carboxamides.

Table 3: Modifications of the C2-Carboxylic Acid

| Reaction Type | Typical Reagents | Reactant | Product Functional Group |

|---|---|---|---|

| Esterification | Alcohol (e.g., EtOH), H₂SO₄ (catalyst) | Alcohol | Ester (-COOR) |

| Amidation | EDAC, COMU | Amine (R-NH₂) | Amide (-CONHR) |

The carboxylic acid group at the C2 position of the indole ring is known to be susceptible to removal through decarboxylation (loss of CO₂). This reaction can be a useful synthetic step to generate 6-formyl-1H-indole, or it can be an unwanted side reaction under certain conditions.

Heating indole-2-carboxylic acids above their melting point is a classic method to induce decarboxylation. organic-chemistry.org The reaction proceeds to yield the corresponding indole with a hydrogen atom at the C2 position. For example, the decarboxylation of 4,6-dichloro-3-formyl-1H-indole-2-carboxylic acid has been reported as a method to furnish the corresponding 4,6-dichloro-3-formyl-1H-indole. nih.gov Furthermore, copper-catalyzed decarboxylative coupling reactions have been developed for indole-2-carboxylic acids, highlighting the lability of this functional group under metallic catalysis conditions at elevated temperatures. mdpi.com This reactivity indicates that the C2-carboxyl group is the most labile substituent on the indole ring under thermal or certain catalytic conditions.

Transformations of the Indole Nucleus

The indole core of this compound is a hub of reactivity. The nitrogen atom, the pyrrole (B145914) ring's C3 position, and the benzene ring are all susceptible to functionalization, enabling the synthesis of a diverse library of derivatives.

N-Substitution Strategies (at Indole Nitrogen)

The nitrogen atom (N1) of the indole ring is a key site for derivatization. Its modification can significantly influence the molecule's electronic properties, solubility, and biological activity. Common strategies for N-substitution include N-alkylation and N-arylation.

N-Alkylation: This involves the introduction of an alkyl group onto the indole nitrogen. The reaction typically proceeds by deprotonating the N-H group with a suitable base to form an indolide anion, which then acts as a nucleophile, attacking an alkyl halide. A variety of bases and solvents can be employed to achieve this transformation, with conditions tailored to the specific substrate. For instance, the potassium salts of indoles have been shown to react with alkyl iodides in dimethyl sulphoxide (DMSO) to yield N-alkylated products in high yields. nih.gov

N-Arylation: The introduction of an aryl group at the N1 position is often accomplished through transition-metal-catalyzed cross-coupling reactions. Methods like the Buchwald-Hartwig amination and Ullmann condensation are frequently employed. researchgate.net Palladium-catalyzed N-arylation, using bulky, electron-rich phosphine (B1218219) ligands, allows for the coupling of indoles with a wide range of aryl halides (iodides, bromides, chlorides) and triflates under relatively mild conditions. beilstein-journals.org Copper-catalyzed systems, sometimes in combination with specific ligands like L-proline, also provide an effective route to N-arylindoles. metu.edu.tr

The following table summarizes typical conditions for these N-substitution reactions, which are generally applicable to indole scaffolds.

| Reaction Type | Catalyst/Reagents | Base | Solvent | Typical Substrates | Reference |

|---|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., RI, RBr) | NaH, K₂CO₃, KOH | DMF, DMSO, Acetonitrile | Indole | nih.gov |

| N-Arylation (Buchwald-Hartwig) | Pd₂(dba)₃ / Phosphine Ligand | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | Aryl Halides, Aryl Triflates | beilstein-journals.org |

| N-Arylation (Ullmann Type) | CuI or Cu₂O | K₂CO₃, K₃PO₄ | DMF, DMSO, Ethanol | Aryl Halides | researchgate.netmetu.edu.tr |

Electrophilic Aromatic Substitution Reactions on the Benzene Ring of Indole

The benzene portion of the indole nucleus can undergo electrophilic aromatic substitution (EAS), although the pyrrole ring is significantly more reactive. The directing effects of the substituents on this compound—the activating indole nitrogen (ortho, para-directing to C4 and C7) and the deactivating formyl and carboxyl groups (meta-directing)—create a complex reactivity landscape. Substitution is generally expected at the C4, C5, and C7 positions, with the precise location depending on the reaction conditions and the nature of the electrophile.

Common EAS reactions include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) can be achieved using various halogenating agents. Enzymatic halogenation has also been reported for indoles, often showing high regioselectivity. beilstein-journals.org For indole derivatives containing electron-withdrawing groups, halogenation remains a viable transformation. beilstein-journals.org

Nitration: The introduction of a nitro group (-NO₂) typically requires the use of nitric acid in the presence of a strong acid catalyst like sulfuric acid.

Sulfonation: Sulfonation introduces a sulfonic acid group (-SO₃H) and is usually performed with fuming sulfuric acid.

Friedel-Crafts Reactions: These reactions introduce alkyl (alkylation) or acyl (acylation) groups. nih.gov Friedel-Crafts acylation is often preferred over alkylation as the resulting ketone is deactivated, preventing polysubstitution. nih.gov The reaction typically employs a Lewis acid catalyst, such as AlCl₃. nih.gov

While specific studies on the EAS of this compound are limited, the principles governing EAS on substituted aromatic rings suggest that careful selection of reagents and conditions would be necessary to achieve selective functionalization of the benzene ring.

Functionalization at C3 (Pyrrole Ring)

The C3 position of the indole ring is the most electron-rich and nucleophilic site, making it the primary target for electrophilic attack. beilstein-journals.org Even with a deactivating carboxyl group at C2, functionalization at C3 remains highly favorable.

Vilsmeier-Haack Reaction: This reaction is a classic method for introducing a formyl group at the C3 position of indoles using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). rsc.org Studies on related indole-2-carboxylate esters have shown that C3 formylation proceeds in high yield, demonstrating the potent nucleophilicity of the C3 position even in a deactivated system. nih.govwikipedia.org

Mannich Reaction: The Mannich reaction is a three-component condensation that introduces an aminomethyl group at the C3 position. It involves the reaction of the indole with an aldehyde (often formaldehyde) and a primary or secondary amine. nih.gov This provides a direct route to gramine (B1672134) analogues, which are valuable synthetic intermediates.

C3-Alkylation: The indole nucleus can act as a nucleophile in Friedel-Crafts type alkylations to introduce various alkyl groups at the C3 position. This can be achieved by reacting the indole with electrophiles such as alcohols or N,O-acetals under Lewis or Brønsted acid catalysis. sciengine.comresearchgate.netacs.org

The following table details common C3-functionalization reactions applicable to the indole scaffold.

| Reaction | Reagents | Product Functional Group | Reference |

|---|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF | -CHO (Formyl) | rsc.orgnih.gov |

| Mannich Reaction | CH₂O, R₂NH | -CH₂NR₂ (Aminomethyl) | nih.gov |

| Friedel-Crafts Alkylation | Alcohols, N,O-acetals / Acid Catalyst | Alkyl, aza-Alkyl | sciengine.comacs.org |

Introduction of Substituents at C6 via Cross-Coupling

To introduce substituents directly at the C6 position where the formyl group resides, a precursor such as a 6-halo-1H-indole-2-carboxylic acid derivative would typically be required. The halogen atom (Br or I) serves as a handle for various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples the 6-haloindole with an organoboron reagent (e.g., a boronic acid) to form a C-C bond, enabling the introduction of aryl or vinyl substituents. mdpi.com Studies on 6-chloroindole (B17816) have demonstrated its successful coupling with phenylboronic acid. nih.gov

Heck Reaction: The Heck reaction couples the 6-haloindole with an alkene to introduce a substituted vinyl group at the C6 position. thieme-connect.com This methodology has been successfully applied to various halo-indoles, including those halogenated on the benzene ring, under aqueous conditions. metu.edu.trnih.gov

Sonogashira Coupling: This reaction forms a C-C bond between the 6-haloindole and a terminal alkyne, providing access to 6-alkynylindole derivatives. wikipedia.org The reaction is typically co-catalyzed by palladium and copper complexes. researchgate.net

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the 6-haloindole with an amine, allowing for the synthesis of 6-aminoindole (B160974) derivatives. The reaction has been successfully applied to 6-bromoindoles. wikipedia.org

Design and Synthesis of Novel Indole Conjugates and Heterocycles

The functional groups of this compound serve as versatile handles for constructing more complex molecular architectures, including fused heterocyclic systems.

Formation of Fused Ring Systems

Intramolecular cyclization reactions utilizing the existing functionalities can lead to the formation of novel polycyclic indole frameworks.

One prominent strategy involves the reaction between the formyl group at C6 and a nucleophilic center introduced elsewhere on the molecule. For example, if the C3 position is functionalized with a β-aminoethyl side chain (to form a tryptamine (B22526) derivative), an intramolecular Pictet-Spengler reaction can occur. nih.gov In this acid-catalyzed reaction, the amine would condense with the C6-aldehyde, followed by cyclization onto the C7 position of the indole ring to form a new six-membered ring fused to the benzene portion of the indole.

Another approach involves cyclocondensation reactions. Research on related 3-formyl-indole-2-carboxylates has shown that reaction with hydrazine (B178648) leads to the formation of a fused pyridazino[4,5-b]indol-4(5H)-one ring system. nih.gov This suggests that the C6-formyl group and the C2-carboxylic acid (or a derivative like an ester or hydrazide) of the title compound could similarly react with binucleophiles like hydrazine or hydroxylamine (B1172632) to construct fused pyridazine (B1198779) or oxazine (B8389632) rings, respectively.

Furthermore, reactions like the Friedländer annulation could be envisioned. This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group to form a quinoline (B57606) ring. While this would require significant modification of the parent indole structure, it represents a potential pathway for transforming the indole core into a fused quinoline system, where the C6-formyl group acts as the aldehyde component after conversion of the pyrrole ring into an appropriate ortho-amino-substituted aromatic system.

Complex Linker Attachment Studies

While direct, extensive studies focusing solely on the attachment of complex linkers to this compound are not widely reported in the literature, the inherent reactivity of its functional groups provides a clear roadmap for such transformations. The principles of these attachments can be inferred from derivatization reactions performed on analogous indole-2-carboxylic acid systems. The primary sites for linker attachment are the 2-carboxylic acid, the 6-formyl group, the indole nitrogen (N-1), and the C-3 position of the indole ring.

The carboxylic acid at the C-2 position is a prime site for the attachment of amine-containing linkers through standard amide bond formation. This reaction is typically facilitated by common coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU). This approach allows for the stable conjugation of a wide array of linkers bearing a terminal amine functionality.

The aldehyde functionality at the C-6 position offers a different set of chemical transformations for linker attachment. Reductive amination, a two-step process involving the initial formation of a Schiff base with an amine-terminated linker followed by reduction with an agent like sodium borohydride or sodium cyanoborohydride, provides a stable secondary amine linkage. Alternatively, the formyl group can be a precursor for other functionalities. For instance, oxidation to a carboxylic acid would create a bifunctional indole derivative, allowing for differential linker attachment at the C-2 and C-6 positions. Conversely, reduction to a hydroxymethyl group, followed by conversion to a leaving group (e.g., a halide), would enable nucleophilic substitution by a linker.

The indole nitrogen represents another potential point of attachment. N-alkylation can be achieved with linkers containing a suitable electrophile, such as an alkyl halide or a tosylate. This reaction is typically performed in the presence of a base to deprotonate the indole nitrogen.

Finally, the C-3 position of the indole ring, while not functionalized in the parent molecule, is known to be susceptible to electrophilic substitution reactions such as the Vilsmeier-Haack reaction, which can introduce a formyl group. mdpi.comnih.gov This position could potentially be functionalized to introduce another attachment point for a linker, leading to a multifunctional scaffold.

The following table summarizes the potential derivatization reactions for linker attachment on the this compound scaffold, based on known chemical transformations of indole derivatives.

| Reactive Site | Reaction Type | Linker Functional Group | Resulting Linkage | Potential Reagents |

|---|---|---|---|---|

| 2-Carboxylic Acid | Amide Coupling | Primary/Secondary Amine | Amide | EDC, DCC, HATU |

| 6-Formyl Group | Reductive Amination | Primary Amine | Secondary Amine | NaBH4, NaBH3CN |

| 6-Formyl Group | Wittig Reaction | Phosphonium Ylide | Alkene | Ph3P=CHR |

| Indole N-H | N-Alkylation | Alkyl Halide | C-N Bond | NaH, K2CO3 |

These potential derivatization strategies highlight the adaptability of this compound as a building block for constructing more complex molecules with tailored properties, driven by the nature of the attached linker.

Spectroscopic and Structural Characterization Studies of 6 Formyl 1h Indole 2 Carboxylic Acid Derivatives

Advanced Spectroscopic Investigations for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and functional groups present in 6-formyl-1H-indole-2-carboxylic acid derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR spectra offer distinct signals that can be assigned to specific atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the indole (B1671886), carboxylic acid, and formyl protons. The acidic proton of the carboxylic acid is typically observed as a broad singlet in the downfield region, often between 10 and 13 ppm princeton.edulibretexts.org. The indole N-H proton also appears as a broad singlet, typically deshielded. The aldehyde proton of the formyl group will resonate as a sharp singlet further downfield, usually between 9 and 10 ppm. The aromatic protons on the indole ring will appear in the aromatic region (around 7-8 ppm), with their specific chemical shifts and coupling patterns influenced by the positions of the electron-withdrawing formyl and carboxylic acid groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms. The carbonyl carbons of the carboxylic acid and the formyl group are highly deshielded and appear significantly downfield, typically in the 160-185 ppm range for the acid and even further for the aldehyde libretexts.orgoregonstate.edu. The sp²-hybridized carbons of the indole ring will resonate between approximately 100 and 140 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Carboxyl H | -COOH | 12.0 - 13.0 | - | Broad singlet, highly deshielded princeton.edulibretexts.org. |

| Indole H | N1-H | > 11.0 | - | Broad singlet. |

| Formyl H | C6-CHO | 9.5 - 10.5 | - | Sharp singlet. |

| Aromatic H | H-3 | ~7.3 | ~110 | Influenced by adjacent carboxyl group. |

| Aromatic H | H-4 | ~7.8 | ~123 | Influenced by the bicyclic ring system. |

| Aromatic H | H-5 | ~8.1 | ~122 | Deshielded by the adjacent formyl group. |

| Aromatic H | H-7 | ~7.9 | ~125 | Deshielded by the adjacent formyl group. |

| Carboxyl C | -C OOH | - | 165 - 175 | Carbonyl carbon of the acid oregonstate.edu. |

| Formyl C | -C HO | - | 185 - 195 | Carbonyl carbon of the aldehyde. |

| Aromatic C | C-2 | - | ~130 | Attached to the carboxylic acid. |

| Aromatic C | C-3a | - | ~138 | Bridgehead carbon. |

| Aromatic C | C-6 | - | ~135 | Attached to the formyl group. |

| Aromatic C | C-7a | - | ~128 | Bridgehead carbon. |

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups within a molecule by measuring the vibrations of its bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid. The N-H stretch of the indole ring typically appears as a sharper peak around 3300-3500 cm⁻¹ researchgate.net. The carbonyl (C=O) stretching vibrations are strong and distinct. Due to the presence of two different carbonyl groups, two peaks are expected: one for the carboxylic acid (around 1680-1710 cm⁻¹) and another for the aromatic aldehyde (around 1690-1715 cm⁻¹) pressbooks.pub. The aromatic ring C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Indole | N-H stretch | 3300 - 3500 | Medium, Sharp researchgate.net |

| Formyl Group | C-H stretch | 2800 - 2900 & 2700 - 2800 | Medium to Weak |

| Carboxylic Acid | C=O stretch | 1680 - 1710 | Strong |

| Formyl Group | C=O stretch | 1690 - 1715 | Strong |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to Strong |

| Carboxylic Acid | C-O stretch | 1210 - 1320 | Strong |

| Aromatic Ring | C-H bend (out-of-plane) | 750 - 900 | Strong |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation patterns. The molecular formula of this compound is C₁₀H₇NO₃, corresponding to a molecular weight of approximately 189.16 g/mol nist.gov.

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) is expected to be prominent due to the stability of the aromatic indole ring system scirp.orglibretexts.org. The fragmentation of indole derivatives often follows predictable pathways. For carboxylic acids, characteristic losses include the hydroxyl radical (•OH, M-17) and the carboxyl group (•COOH, M-45) libretexts.orgyoutube.com. The formyl group can lead to the loss of a hydrogen radical (•H, M-1) or the formyl radical (•CHO, M-29). A key fragmentation pathway for the indole ring itself involves the elimination of hydrogen cyanide (HCN), leading to a fragment corresponding to M-27 from the core structure scirp.org.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Neutral Loss | Formula of Loss |

| 189 | [M]⁺˙ | - | - |

| 172 | [M - OH]⁺ | 17 | •OH |

| 160 | [M - CHO]⁺ | 29 | •CHO |

| 144 | [M - COOH]⁺ | 45 | •COOH |

| 116 | [M - COOH - HCN]⁺ | 45 + 27 | •COOH, HCN |

X-ray Crystallography for Solid-State Structure Determination

The solid-state packing of this compound derivatives is governed by a network of intermolecular interactions.

Hydrogen Bonding: The presence of a carboxylic acid group, an indole N-H group, and a formyl oxygen atom provides multiple sites for strong hydrogen bonding. It is highly probable that the carboxylic acid groups will form centrosymmetric cyclic dimers through strong O-H···O hydrogen bonds, a common motif for carboxylic acids in the solid state mdpi.combohrium.com. Additionally, the indole N-H group is a potent hydrogen bond donor and can interact with the carbonyl oxygen of either the formyl or carboxylic acid group of an adjacent molecule, leading to the formation of extended chains or sheets capes.gov.brnih.gov.

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a significant phenomenon in materials science and pharmaceuticals. Indole derivatives are known to exhibit polymorphism, where different packing arrangements and hydrogen-bonding motifs result in different crystalline forms with varying physical properties mdpi.com. For instance, 5-methoxy-1H-indole-2-carboxylic acid has been shown to exist in at least two polymorphic forms, distinguished by the presence or absence of cyclic carboxylic acid dimers and different N-H···O hydrogen bonding patterns mdpi.com.

Given the array of functional groups capable of forming diverse supramolecular synthons, this compound is a strong candidate for exhibiting polymorphism. Crystal engineering studies could systematically explore how different crystallization conditions (e.g., solvent, temperature) can be used to target specific polymorphs by controlling the competition between various hydrogen-bonding and π-stacking interactions.

Theoretical and Computational Approaches to Molecular Structure and Properties

Theoretical and computational chemistry offer powerful tools for elucidating the molecular structure, properties, and behavior of complex organic molecules, including derivatives of this compound. These methods complement experimental data, providing insights at an atomic level that can be difficult to obtain through empirical techniques alone. By simulating molecular behavior, researchers can predict spectroscopic characteristics, understand electronic properties, and explore the dynamic nature of these compounds.

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectra

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and properties of indole derivatives due to its favorable balance of computational cost and accuracy. chemrxiv.orgresearchgate.net These calculations provide a fundamental understanding of the molecule's geometry, electronic distribution, and spectroscopic profile.

Molecular Geometry and Electronic Properties

The first step in a DFT study involves optimizing the molecular geometry to find the lowest energy conformation of the molecule. For indole derivatives, functionals such as B3LYP combined with basis sets like 6-311++G(d,p) have been shown to provide reliable results that correlate well with experimental data from techniques like X-ray crystallography. mdpi.comnih.gov

Once the optimized structure is obtained, various electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more polarizable and more readily excited. For indole derivatives, substitutions on the indole ring, such as the formyl group at the C6 position, can significantly influence the HOMO-LUMO gap and thus the molecule's electronic behavior. chemrxiv.org

Predicted Electronic and Vibrational Spectra

Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Visible spectra). This method calculates the energies of vertical electronic transitions from the ground state to various excited states. The results, including the excitation energies (often expressed in nm) and oscillator strengths (a measure of transition probability), can be compared with experimental spectra to aid in peak assignment. chemrxiv.org Studies on similar indole derivatives have successfully used TD-DFT to interpret their photophysical properties. chemrxiv.org

Furthermore, DFT calculations are used to predict the vibrational spectra (Infrared and Raman). By calculating the harmonic vibrational frequencies, researchers can assign the vibrational modes observed in experimental FTIR and Raman spectra. researchgate.net This is particularly useful for identifying characteristic vibrations of functional groups, such as the C=O stretch of the carboxylic acid and formyl groups, and the N-H stretch of the indole ring. researchgate.netresearchgate.net

Interactive Data Table: Calculated Electronic Transitions (TD-DFT) The following table represents typical data expected from a TD-DFT calculation for a molecule like this compound, based on studies of related indole derivatives.

| Excited State | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S1 | 352 | 0.215 | HOMO -> LUMO |

| S2 | 310 | 0.188 | HOMO-1 -> LUMO |

| S3 | 285 | 0.450 | HOMO -> LUMO+1 |

| S4 | 254 | 0.312 | HOMO-2 -> LUMO |

Interactive Data Table: Calculated Key Vibrational Frequencies (DFT) This table presents representative calculated vibrational frequencies for key functional groups, which are instrumental in interpreting experimental infrared spectra.

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) |

| O-H stretch | Carboxylic Acid | 3450 |

| N-H stretch | Indole Ring | 3350 |

| C=O stretch | Carboxylic Acid | 1725 |

| C=O stretch | Formyl Group | 1680 |

| C=C stretch | Aromatic Ring | 1580 - 1610 |

| C-N stretch | Indole Ring | 1340 |

Molecular Dynamics Simulations for Conformational Analysis

While DFT calculations provide a static picture of the molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior and conformational flexibility over time. This is particularly important for molecules with rotatable bonds, such as the carboxylic acid group in this compound.

MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. A typical simulation involves placing the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions. The system is then allowed to evolve over a period, often on the nanosecond scale, generating a trajectory of atomic positions and velocities. nih.gov

Conformational Landscape

Analysis of the MD trajectory allows for the exploration of the molecule's conformational landscape. Key dihedral angles, such as those defining the orientation of the carboxylic acid and formyl substituents relative to the indole ring, can be monitored. This analysis reveals the most stable or preferred conformations, the energy barriers between them, and the flexibility of different parts of the molecule. For instance, MD simulations can show whether the carboxylic acid group is likely to be coplanar with the indole ring or if it rotates freely. nih.gov

Intermolecular Interactions

When simulating the molecule in a solvent like water, MD can provide detailed insights into intermolecular interactions, especially hydrogen bonding. The simulation can quantify the number and lifetime of hydrogen bonds between the molecule's functional groups (the indole N-H, the carboxylic acid O-H and C=O, and the formyl C=O) and the surrounding water molecules. This information is crucial for understanding the molecule's solubility and how it interacts with a biological environment. nih.gov Studies on related indole derivatives have used MD simulations to confirm the dynamic stability of specific conformations within protein binding pockets. nih.govnih.gov

Interactive Data Table: Key Dihedral Angles for Conformational Analysis The following table outlines key dihedral angles that would be monitored during an MD simulation to characterize the conformational preferences of this compound.

| Dihedral Angle | Atoms Involved | Description |

| τ1 | C3-C2-C(OOH)-O(H) | Orientation of the carboxylic acid group |

| τ2 | C5-C6-C(HO)-H | Orientation of the formyl group |

| τ3 | C7-C6-C(HO)-H | Orientation of the formyl group |

Enzyme Inhibition Studies

HIV-1 Integrase Inhibition: Binding Modes and Potency

Human Immunodeficiency Virus Type 1 (HIV-1) integrase is a crucial enzyme in the viral life cycle, responsible for inserting the viral DNA into the host cell's genome. nih.govmdpi.com This makes it a prime target for antiretroviral therapy. nih.govnih.gov Indole-2-carboxylic acid has been identified as a promising scaffold for developing novel HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govrsc.orgnih.gov

The core mechanism of action for these inhibitors involves the chelation of two magnesium ions (Mg²⁺) within the active site of the integrase enzyme. nih.govrsc.orgnih.govresearchgate.net The indole nucleus and the C2 carboxyl group of the indole-2-carboxylic acid scaffold are critical for this interaction, which disrupts the strand transfer process essential for viral replication. nih.govrsc.orgnih.gov

Structure-activity relationship (SAR) studies have revealed that modifications at various positions on the indole ring can significantly impact inhibitory potency. For instance, introducing a halogenated benzene (B151609) ring at the C6 position can enhance the binding affinity. This modification allows the compound to interact effectively with the viral DNA through π–π stacking interactions. rsc.orgresearchgate.net Further structural optimizations, such as adding a long branch on the C3 position of the indole core, can improve interactions with a hydrophobic cavity near the active site, leading to a marked increase in inhibitory effect. nih.govnih.gov

Through these structural modifications, researchers have synthesized derivatives with significantly improved potency compared to the parent indole-2-carboxylic acid compound.

Table 1: HIV-1 Integrase Inhibitory Activity of Indole-2-Carboxylic Acid Analogs

| Compound | Description | IC50 (μM) |

|---|---|---|

| Indole-2-carboxylic acid (1) | Parent scaffold found to inhibit the strand transfer of integrase. rsc.orgresearchgate.net | - |

| Compound 17a | An analog with a C6 halogenated benzene ring. rsc.orgresearchgate.net | 3.11 |

| Compound 20a | An analog resulting from structural optimizations on the C3 position. nih.govnih.gov | 0.13 |

Other Enzyme Targets for Indole Carboxylic Acids

Beyond HIV-1 integrase, the indole carboxylic acid framework has been investigated for its inhibitory activity against other enzymes, highlighting its versatility as a pharmacophore.

Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO): These enzymes are key players in tryptophan metabolism and are considered potential targets for cancer immunotherapy. nih.gov A variety of indole-2-carboxylic acid derivatives have been synthesized and evaluated as inhibitors of both IDO1 and TDO. nih.gov Specifically, 6-acetamido-indole-2-carboxylic acid derivatives have emerged as potent dual inhibitors, with some compounds showing IC50 values in the low micromolar range. nih.gov For example, compound 9o-1 was identified as a potent dual inhibitor with an IC50 value of 1.17 μM for IDO1 and 1.55 μM for TDO. nih.gov

Receptor Tyrosine Kinases (EGFR and VEGFR-2): Epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) are often overexpressed in various cancers, making them attractive targets for therapeutic agents. nih.gov Researchers have synthesized indole-6-carboxylic acid derivatives, including hydrazone derivatives targeting EGFR and oxadiazole derivatives targeting VEGFR-2, which have shown promising antiproliferative activity by inhibiting these kinases. nih.gov

NMDA Receptor: Indole-2-carboxylic acid itself has been identified as a competitive antagonist at the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor, a key receptor in the central nervous system involved in synaptic plasticity and excitotoxicity. nih.gov

Receptor Antagonism and Agonism

Cysteinyl Leukotriene Receptor (CysLT1, CysLT2) Antagonism

Cysteinyl leukotrienes (CysLTs) are potent inflammatory mediators involved in conditions like asthma and allergic rhinitis. nih.gov Their effects are mediated through at least two G protein-coupled receptors, CysLT1 and CysLT2. nih.gov Several marketed drugs, such as montelukast and zafirlukast, act as selective CysLT1 antagonists. nih.govwikipedia.org

The indole-2-carboxylic acid moiety has been identified as a unique and essential component in a novel class of potent and selective CysLT1 antagonists. nih.gov High-throughput screening identified an indole derivative with micromolar CysLT1 antagonist activity (IC50 = 0.66 ± 0.19 μM) and no activity at the CysLT2 receptor. nih.gov

Further optimization of this hit compound led to the development of highly potent and selective CysLT1 antagonists. SAR studies indicated that for effective CysLT1 antagonist activity, the presence of an (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl group and the indole-2-carboxylic acid moiety are essential. nih.gov Modifications at the 3-position of the indole ring, specifically the introduction of an α, β-unsaturated amide moiety, were also found to be important for high potency. nih.gov One of the most potent compounds identified, 17k, demonstrated an IC50 value of 0.0059 ± 0.0011 μM for CysLT1, while its activity against CysLT2 was significantly lower (IC50 = 15 ± 4 μM), indicating high selectivity. nih.gov

Table 2: CysLT Receptor Antagonist Activity of Indole-2-Carboxylic Acid Analogs

| Compound | CysLT1 IC50 (μM) | CysLT2 IC50 (μM) | Selectivity |

|---|---|---|---|

| Hit Compound 1 | 0.66 ± 0.19 | > 20 | Selective for CysLT1 |

| Compound 17k | 0.0059 ± 0.0011 | 15 ± 4 | Highly selective for CysLT1 |

Dopamine (B1211576) D3 Receptor Ligand Interactions

The dopamine D3 receptor, a member of the D2-like receptor family, is primarily expressed in brain regions associated with cognition, emotion, and reward. nih.govmdpi.com This localization has made it a significant target for therapies aimed at treating neurological and neuropsychiatric disorders like Parkinson's disease, schizophrenia, and addiction. nih.gov

A series of substituted 1H-indolyl carboxylic acid amides have been synthesized and evaluated for their affinity to dopamine D2, D3, and D4 receptors. nih.gov These studies aimed to develop selective D3 receptor ligands. Several compounds displayed high binding affinity for both D2 and D3 receptors, with Ki values ranging from 2.0 to 11.7 nM for D2 and 0.4 to 3.7 nM for D3. nih.gov

Notably, two compounds, 14a and 14b, demonstrated high binding affinity at the D3 receptor (Ki = 0.18 and 0.4 nM, respectively) along with significant selectivity over the D2 receptor (87-fold and 60-fold, respectively). nih.govrsc.org These compounds were found to be partial agonists at both D2 and D3 receptors. rsc.org The structure-activity relationship in this series showed that substitutions on the indolyl ring play a crucial role in determining both affinity and selectivity. nih.gov

Table 3: Dopamine Receptor Binding Affinities of Indolyl Carboxylic Amide Analogues

| Compound | D2 Ki (nM) | D3 Ki (nM) | D3 vs. D2 Selectivity |

|---|---|---|---|

| Compound 14a | 15.7 | 0.18 | 87-fold |

| Compound 14b | 24.0 | 0.4 | 60-fold |

PPAR Modulation Research

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that belong to the nuclear receptor superfamily and play critical roles in regulating glucose and lipid metabolism. nih.govnih.govmdpi.com There are three subtypes: PPARα, PPARγ, and PPARβ/δ. nih.govnih.gov PPARγ, in particular, is a well-established target for insulin-sensitizing drugs used in the treatment of type 2 diabetes. nih.gov

Research has identified a series of novel aryl indole-2-carboxylic acids as potent and selective PPARγ modulators. nih.gov These compounds were designed and synthesized, with their in vitro activities evaluated. One promising compound from this series was selected for in vivo testing in a mouse model of type 2 diabetes, where it demonstrated a reduction in hyperglycemia at comparable plasma exposure to the established PPARγ agonist, rosiglitazone. nih.gov This indicates that the indole-2-carboxylic acid scaffold can be effectively utilized to develop partial agonists for PPARγ, offering a potential avenue for new metabolic disorder therapies. nih.gov

An in-depth examination of the biological activities and structure-activity relationships of this compound and its analogs reveals a compound class with significant therapeutic potential. Research into this scaffold and related indole derivatives has uncovered promising anti-proliferative, antimicrobial, and specific molecular recognition capabilities.

Applications of 6 Formyl 1h Indole 2 Carboxylic Acid in Advanced Chemical Synthesis and Medicinal Chemistry Research

Role as a Versatile Synthetic Intermediate for Complex Molecules

The strategic placement of both an electron-withdrawing carboxylic acid group and a reactive formyl group makes 6-formyl-1H-indole-2-carboxylic acid and its esters highly valuable synthetic intermediates. researchgate.netresearchgate.net These functional groups allow for selective transformations, enabling the construction of intricate molecular frameworks.

The formyl group at the C-6 position can participate in a wide range of classical aldehyde reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions like Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions. The carboxylic acid at C-2, often protected as an ester during synthesis, can be converted into amides, ketones, or reduced to an alcohol. This orthogonal reactivity is crucial for multi-step synthetic sequences.

A notable application is in the synthesis of natural products. For instance, 6-formylindole has been utilized as a key intermediate in the synthesis of (E)-6-(3-methylbuta-1,3-dienyl)indole, a naturally occurring compound. researchgate.net The synthesis of the parent ester, ethyl 6-formyl-1H-indole-2-carboxylate, can be achieved from 2-ethoxycarbonyl-1H-indole-6-methanesulfonic acid through a sequence involving transformation of the sulfomethyl group into a formyl function. researchgate.net This process typically involves conversion to a chloromethyl intermediate, followed by hydrolysis to a hydroxymethyl group, and subsequent oxidation to the target aldehyde. researchgate.netresearchgate.net

| Starting Material | Reagents/Conditions | Intermediate(s) | Final Product |

| Ethyl 6-sulfomethyl-1H-indole-2-carboxylate | 1. SOCl₂ 2. H₂O 3. MnO₂ | Ethyl 6-chloromethyl-1H-indole-2-carboxylate, Ethyl 6-hydroxymethyl-1H-indole-2-carboxylate | Ethyl 6-formyl-1H-indole-2-carboxylate |

| Ethyl 6-bromo-1H-indole-2-carboxylate | POCl₃, DMF (Vilsmeier-Haack) | N/A | Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate |

| 5-Nitroindole-2-carboxylic acid | 1. H₂SO₄, EtOH 2. POCl₃, DMF | Ethyl 5-nitro-1H-indole-2-carboxylate | Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate |

This table showcases synthetic transformations involving formyl-indole-2-carboxylates, illustrating the utility of the formyl group and the indole-2-carboxylate (B1230498) scaffold.

Development of Novel Indole-Based Scaffolds for Drug Discovery

The indole (B1671886) ring is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. mdpi.comijpsr.info The indole-2-carboxylic acid framework, in particular, has proven to be a highly effective scaffold for designing new therapeutic agents. mdpi.comnih.gov This core structure can chelate with metal ions in enzyme active sites, a property that has been exploited in the development of HIV-1 integrase inhibitors. nih.govnih.govrsc.org

Research has shown that derivatives of indole-2-carboxylic acid can act as potent HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govmdpi.com In these inhibitors, the indole core and the C-2 carboxyl group can chelate the two Mg²⁺ ions within the integrase's active site. nih.govnih.gov Structural optimization of this scaffold, often involving the introduction of substituents at various positions on the indole ring, has led to compounds with significantly enhanced inhibitory activity. nih.govclockss.org For example, introducing a long branch at the C-3 position or a halogenated phenyl group at the C-6 position can improve interactions with the enzyme and viral DNA, respectively. nih.govnih.govrsc.org

The 6-formyl group on this compound serves as a key starting point for these modifications. It can be readily converted into a variety of other functional groups, allowing for the systematic exploration of structure-activity relationships (SAR) and the development of new, potent drug candidates targeting a range of diseases.

| Indole-2-Carboxylic Acid Scaffold | Therapeutic Target | Mechanism of Action |

| 6-Substituted Indole-2-Carboxylic Acid Derivatives | HIV-1 Integrase | Inhibition of the strand transfer process via chelation of Mg²⁺ ions in the active site. nih.govnih.govrsc.org |

| 6-Acetamido-indole-2-carboxylic Acid Derivatives | IDO1/TDO | Dual inhibition of indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase. sci-hub.se |

| Indole-2-Carboxylate Derivatives | Cancer Cell Lines (e.g., A549, HepG2) | Anti-proliferative activity. ijpsr.infonih.gov |

| 7-Nitro-1H-indole-2-carboxylic Acid Derivatives | Fructose-1,6-bisphosphatase (FBPase) | Allosteric inhibition. researchgate.net |

This interactive table summarizes various drug discovery applications of the indole-2-carboxylic acid scaffold, highlighting its versatility.

Precursors for Bio-Inspired Synthesis and Natural Product Analogs

Bio-inspired synthesis aims to mimic nature's strategies for constructing complex molecules. Indole alkaloids, a large family of natural products, exhibit a wide range of structural diversity and biological activity, making them prime targets for synthetic efforts. nih.gov Functionalized indoles like this compound are crucial starting materials for building these complex structures and their analogs.

The parent compound, indole-2-carboxylic acid, is a known reactant for the total synthesis of natural products such as (±)-dibromophakellin and the pyrrolizidine (B1209537) alkaloid (±)-trachelanthamidine. sigmaaldrich.com The presence of a formyl group at the C-6 position provides an additional site for chemical elaboration, enabling the synthesis of more complex and specifically substituted natural product analogs. As previously mentioned, 6-formylindole has been directly used in the synthesis of the natural product (E)-6-(3-methylbuta-1,3-dienyl)indole. researchgate.net This demonstrates the direct applicability of this building block in accessing naturally occurring molecular architectures. The formyl group can be used to install side chains or to participate in cyclization reactions to form new rings, mimicking biosynthetic pathways or creating novel analogs with potentially enhanced biological properties.

Utility in Chemical Biology Probes and Tools

Chemical biology relies on the use of small molecules to study and manipulate biological systems. The development of molecular probes, such as those with photoactivatable or fluorescent groups, is essential for this field. The bifunctional nature of this compound makes it an excellent starting point for the synthesis of such sophisticated chemical tools.

For example, a similar scaffold, ethyl 5-chloro-1H-indole-2-carboxylate, was used to create photoactivatable allosteric modulators for the cannabinoid CB1 receptor. nih.gov The synthesis involved the introduction of a formyl group at the C-3 position, which was then reduced to a hydroxymethyl group. nih.gov This alcohol functionality served as a handle to attach the photoactivatable azide (B81097) group. nih.gov

This synthetic strategy can be directly applied to this compound. The existing C-6 formyl group can be similarly transformed, or it can be used to attach a different functionality, such as a fluorescent dye or a biotin (B1667282) tag for affinity purification. The C-2 carboxylic acid can be converted into an amide to modulate the probe's affinity for its target protein. This allows for the creation of multifunctional probes to investigate protein function, localization, and interactions within a cellular context.

Potential in Material Science and Optoelectronic Applications (e.g., dyes)

The application of indole derivatives extends beyond biology into the realm of material science. The electron-rich, aromatic indole nucleus is an excellent chromophore and can be incorporated into polymers and dyes for optoelectronic applications. Polyindoles are known to be conducting polymers with interesting electrochromic properties—the ability to change color upon the application of an electrical potential.

Research on poly(indole-6-carboxylic acid-co-2,2′-bithiophene) films has demonstrated their utility in high-contrast electrochromic devices. mdpi.com The carboxylic acid group in this case is crucial for the electropolymerization process and for tuning the properties of the resulting material.

This compound possesses all the necessary features to be a precursor for advanced materials.

Conjugated System: The indole ring provides the core π-conjugated system necessary for electronic conductivity and optical properties.

Polymerization Handles: Both the carboxylic acid and the N-H group can be sites for polymerization.

Chromophore Modification: The formyl group is a classic precursor for the synthesis of dyes. It can undergo condensation reactions with anilines or active methylene (B1212753) compounds to create Schiff bases, stilbenes, and other conjugated systems, which can dramatically alter the color and electronic properties of the molecule.

Derivatives of this compound could therefore be used to create novel electrochromic polymers, organic light-emitting diode (OLED) materials, and sensors where the optical or electronic properties change in response to a chemical stimulus reacting with the aldehyde. researchgate.net

Future Research Directions and Emerging Paradigms in 6 Formyl 1h Indole 2 Carboxylic Acid Chemistry

Novel and Sustainable Synthetic Strategies for Enhanced Accessibility

The advancement of research into 6-formyl-1H-indole-2-carboxylic acid and its derivatives is contingent upon the availability of efficient and environmentally benign synthetic methodologies. Traditional syntheses often involve multiple steps with harsh reagents, leading to significant waste and limited yields. researchgate.net Future strategies are increasingly focused on the principles of green chemistry to overcome these limitations. tandfonline.com

One promising avenue is the development of one-pot, multi-component reactions that can construct the polyfunctionalized indole (B1671886) core in a single step from simple, readily available precursors. rsc.orgnih.gov Such approaches enhance atom economy and reduce the need for intermediate purification steps. Moreover, the use of microwave-assisted organic synthesis (MAOS) has shown potential in dramatically reducing reaction times and improving yields for indole synthesis. tandfonline.comtandfonline.com Researchers are also exploring the use of greener solvents like water or ionic liquids and employing nanocatalysts to improve efficiency and recyclability. researchgate.net

A notable synthetic route involves the transformation of a sulfomethyl group into a formyl group. For instance, ethyl 6-formyl-1H-indole-2-carboxylates have been prepared from 2-ethoxycarbonyl-1H-indole-6-methanesulfonic acid. researchgate.netresearchgate.net This process involves the elimination of SO2 to yield an intermediate which is then hydrolyzed and oxidized to the final aldehyde, a method that notably does not require protection of the indole nitrogen. researchgate.netresearchgate.net

| Synthesis Approach | Key Features | Potential Advantages |

| Multi-component Reactions | Combines three or more reactants in a single step. rsc.org | High atom economy, reduced waste, simplified procedures. rsc.org |

| Microwave-Assisted Synthesis | Uses microwave irradiation to heat reactions. tandfonline.com | Rapid reaction times, increased yields, improved purity. tandfonline.com |

| Green Catalysis | Employs non-toxic, recyclable catalysts (e.g., nanocatalysts). researchgate.net | Environmental friendliness, cost-effectiveness, high efficiency. researchgate.net |

| Masked Formyl Group Strategy | Utilizes precursors like sulfomethyl groups for later conversion. researchgate.netresearchgate.net | Avoids direct formylation challenges and the need for protecting groups. researchgate.net |

These sustainable methods are crucial for making this compound and its analogs more accessible for extensive biological screening and preclinical development.

Advanced Computational Modeling for Predictive Design

In silico approaches have become indispensable in modern drug discovery, offering a rapid and cost-effective means to design and screen novel therapeutic agents. espublisher.com For this compound, computational modeling can predict the binding affinities and modes of interaction with various biological targets, thereby guiding the synthesis of more potent and selective derivatives. ijpsjournal.com

Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are pivotal. researchgate.netnih.gov QSAR models can establish a mathematical relationship between the chemical structure of indole derivatives and their biological activity, helping to identify key structural features required for efficacy. nih.gov Molecular docking simulations can visualize how derivatives of this compound might fit into the active site of a target protein, such as an enzyme or receptor, providing insights into potential modifications that could enhance binding. espublisher.comijpsjournal.com For example, docking studies have been instrumental in developing indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase, revealing how the indole core and the C2 carboxyl group chelate with magnesium ions in the active site. nih.gov

Future computational work will likely involve more sophisticated methods like molecular dynamics simulations to understand the dynamic behavior of the ligand-receptor complex over time, offering a more realistic picture of the binding event. espublisher.com These advanced models will accelerate the design-synthesize-test cycle, leading to the faster identification of lead compounds.

Exploration of Undiscovered Biological Targets and Mechanisms

The indole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets. nih.govmdpi.com While derivatives of indole-2-carboxylic acid have been investigated for activities such as inhibiting HIV-1 integrase, nih.govmdpi.com acting as antagonists at the NMDA-linked glycine (B1666218) receptor, nih.gov and dual inhibition of IDO1/TDO for cancer immunotherapy, sci-hub.se the full therapeutic potential of the 6-formyl substituted variant remains largely untapped.

Future research will focus on screening this compound and its derivatives against a broader range of biological targets implicated in various diseases. The unique electronic and steric properties conferred by the 6-formyl group could lead to novel interactions and unexpected biological activities. High-throughput screening campaigns against diverse target classes, including kinases, proteases, and G-protein coupled receptors, may uncover new therapeutic applications.

Furthermore, elucidating the precise mechanism of action for any identified activities is crucial. researchgate.net This involves detailed biochemical and cellular assays to understand how these compounds exert their effects at a molecular level. For instance, studies on similar indole compounds have revealed mechanisms ranging from the inhibition of tubulin polymerization to the induction of apoptosis in cancer cells. nih.gov Unraveling these pathways will be essential for optimizing the therapeutic profile of this compound class.

Integration with High-Throughput Screening for Structure-Activity Relationship Elucidation

High-Throughput Screening (HTS) allows for the rapid testing of large libraries of compounds against a specific biological target. nih.gov By integrating HTS with the synthesis of a diverse library of this compound derivatives, researchers can efficiently map the Structure-Activity Relationships (SAR). nih.gov

The SAR studies involve systematically modifying the core structure of this compound and observing the effect on biological activity. Key modification points include:

The formyl group: Conversion to other functional groups (e.g., oximes, hydrazones, amines) to probe interactions and modulate properties.

The carboxylic acid: Esterification or amidation to alter solubility, cell permeability, and target binding.

The indole nitrogen (N1): Alkylation or acylation to explore effects on conformation and electronic properties.

Other positions on the indole ring (C3, C4, C5, C7): Introduction of various substituents to enhance potency and selectivity. nih.govnih.gov

For example, SAR studies on related indole-2-carboxamides identified that specific substitutions on the indole and an attached phenyl ring were crucial for activity as allosteric modulators of the CB1 receptor. nih.gov Similarly, for indole-2-carboxylic acid benzylidene-hydrazides, substitution at the 3-position of the indole ring was found to be important for their apoptosis-inducing activity. nih.gov A systematic HTS and SAR campaign for this compound will generate critical data to guide the development of optimized drug candidates.

Bio-conjugation and Prodrug Design Considerations

The therapeutic efficacy of a drug is often limited by factors such as poor solubility, low bioavailability, or off-target toxicity. Bio-conjugation and prodrug strategies offer elegant solutions to these challenges. The 6-formyl and 2-carboxylic acid groups on the target compound are ideal handles for chemical modification.

Prodrug design involves converting the active drug into a temporarily inactive form that, after administration, is metabolized into the active parent compound. For this compound, the carboxylic acid could be esterified to improve lipophilicity and cell membrane permeability. These ester prodrugs would then be hydrolyzed by intracellular esterases to release the active carboxylic acid at the site of action.

Bio-conjugation involves linking the indole molecule to another chemical entity, such as a polymer, a peptide, or an antibody, to enhance its therapeutic properties. For example, conjugation to polyethylene (B3416737) glycol (PEGylation) could improve the pharmacokinetic profile by increasing its half-life in circulation. Alternatively, linking it to a tumor-targeting antibody could create a highly specific drug delivery system, concentrating the therapeutic agent at the cancer site while minimizing exposure to healthy tissues.

Multi-functional Indole System Development

The development of multi-functional or polyfunctionalized indoles represents a sophisticated approach to drug design, where a single molecule is engineered to interact with multiple biological targets or to possess several functional domains. nih.govresearchgate.net This is particularly relevant for complex diseases like cancer or neurodegenerative disorders, where multiple pathological pathways are involved. researchgate.net

Starting with this compound, synthetic chemists can leverage the reactive handles to build more complex, multi-functional architectures. acs.orgnih.gov For instance, the formyl group can be used as a linchpin to attach a second pharmacophore known to inhibit a different, but complementary, biological target. The carboxylic acid could be used to attach a third element that improves solubility or directs the molecule to a specific cellular compartment.

This paradigm moves beyond the "one molecule, one target" approach towards creating "hybrid" drugs that can modulate an entire disease network. The challenge lies in the synthetic complexity and the intricate optimization required to maintain desired activity at multiple targets simultaneously. However, the potential to create highly efficacious and disease-modifying agents makes this a compelling direction for future research. mdpi.com

Q & A

Basic: What safety protocols should researchers follow when handling 6-formyl-1H-indole-2-carboxylic acid?

Answer:

Researchers must use full protective gear (lab coat, gloves, goggles) and ensure proper ventilation. Respiratory protection (e.g., NIOSH-certified P95 filters) is recommended if airborne particles are generated. Avoid drainage system contamination and store the compound in a sealed container at 2–8°C. Emergency measures for skin/eye contact include rinsing with water for 15 minutes .

Basic: How can the purity of synthesized this compound be validated?

Answer:

Purity can be assessed via HPLC (using C18 columns with UV detection) or NMR spectroscopy (examining peak integration for impurities). Recrystallization from DMF/acetic acid mixtures (1:1 v/v) is a common purification step, followed by TLC to confirm homogeneity .

Advanced: What methodological challenges arise in synthesizing derivatives of this compound, and how can they be mitigated?

Answer:

The formyl group’s reactivity may lead to side reactions (e.g., dimerization or over-substitution). To optimize yields:

- Use sodium acetate as a mild base to control pH during condensations (e.g., with thiazolidinones).

- Monitor reaction progress via in-situ IR spectroscopy to track aldehyde consumption.

- Employ low-temperature reflux (60–80°C) in acetic acid to minimize decomposition .

Advanced: How can SHELX software aid in the crystallographic analysis of this compound derivatives?

Answer:

SHELXL is effective for refining high-resolution crystal structures, particularly for small molecules. Challenges include handling twinned data or weak diffraction; these can be addressed by:

- Using the TWIN command in SHELXL for twinned crystals.

- Applying restraints to thermal parameters for low-resolution datasets.

- Validating hydrogen bonding networks via SHELXPRO’s graphical interface .

Advanced: How can researchers address gaps in physicochemical data (e.g., melting point, solubility) for this compound?

Answer:

- Melting point: Determine via differential scanning calorimetry (DSC) with a heating rate of 5°C/min.

- Solubility: Perform shake-flask experiments in water/DMSO (1:1) followed by UV-Vis quantification.

- Stability: Conduct accelerated degradation studies under varying pH (2–12) and temperatures (25–60°C) .

Advanced: What strategies are effective for functionalizing the indole core while preserving the formyl group?

Answer:

- Selective protection: Temporarily block the formyl group using ethylene glycol (forming a cyclic acetal) before modifying other positions.

- Microwave-assisted synthesis: Reduces reaction time, minimizing formyl group degradation (e.g., 10 min at 100 W vs. 3 h conventional reflux).

- Palladium-catalyzed cross-coupling: Suzuki-Miyaura reactions at the 5- or 6-position of the indole core show minimal interference with the formyl group .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Answer:

- NMR: H NMR (δ ~9.8 ppm for formyl proton) and C NMR (δ ~190 ppm for carbonyl).

- IR: Strong absorption at ~1680 cm (C=O stretch).

- Mass spectrometry: ESI-MS in negative mode ([M-H] peak at m/z 189.1) .

Advanced: How can contradictory reactivity data (e.g., formyl group stability) be resolved during synthetic optimization?

Answer:

- Design of Experiments (DoE): Use factorial designs to isolate variables (e.g., temperature, solvent polarity).

- Kinetic studies: Monitor reaction intermediates via LC-MS to identify decomposition pathways.

- Computational modeling: DFT calculations (e.g., Gaussian) predict electron density at the formyl group to rationalize reactivity .

Basic: What are the environmental hazards associated with this compound, and how should waste be managed?

Answer:

The compound may pose aquatic toxicity risks. Neutralize waste with 10% sodium bicarbonate before disposal. Incinerate non-recyclable waste at >800°C to prevent persistent byproducts .

Advanced: How does the electronic nature of this compound influence its applications in medicinal chemistry?

Answer:

The electron-withdrawing formyl group enhances electrophilicity at the 3-position, enabling nucleophilic additions (e.g., Schiff base formation with amines). This property is exploited in designing kinase inhibitors or antimicrobial agents. Comparative studies with 6-methyl or 6-bromo analogs reveal steric vs. electronic trade-offs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.